Structural Elucidation and Synthetic Methodology of (R)-3-((4-Methylbenzyl)oxy)pyrrolidine Hydrochloride
Structural Elucidation and Synthetic Methodology of (R)-3-((4-Methylbenzyl)oxy)pyrrolidine Hydrochloride
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper
Executive Summary
(R)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride (CAS: 1289585-49-4) is a highly versatile, chiral, sp³-rich nitrogen heterocycle[1]. In modern drug discovery, the incorporation of saturated nitrogen heterocycles like 3-alkoxypyrrolidines is a proven strategy to improve the pharmacokinetic properties, metabolic stability, and three-dimensionality of therapeutic compounds[2]. This specific molecule serves as a critical building block in the synthesis of chemokine receptor modulators, notably CCR2 and CCR5 antagonists, which are heavily implicated in inflammatory and autoimmune diseases[3].
Structural Deconstruction and Chemical Logic
The architecture of this compound is deliberately designed for optimal biological engagement and synthetic utility. As a Senior Application Scientist, it is crucial to understand why each moiety exists:
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Pyrrolidine Core: Provides a basic, sp³-hybridized secondary amine that enhances aqueous solubility and allows for downstream functionalization (e.g., Buchwald-Hartwig amination or peptide coupling)[2].
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C3 Chiral Center ((R)-Configuration): Stereospecificity is paramount in medicinal chemistry. The (R)-enantiomer ensures precise spatial alignment within the chiral binding pockets of target receptors.
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Ether Linkage: Unlike ester equivalents, the ether bridge is highly resistant to enzymatic hydrolysis by in vivo esterases, significantly increasing the metabolic half-life of the resulting drug.
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4-Methylbenzyl Group: A lipophilic pharmacophore that facilitates binding to hydrophobic sub-pockets in target proteins. The para-methyl substitution acts as a metabolic block, preventing rapid cytochrome P450-mediated oxidation at the para-position of the phenyl ring.
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Hydrochloride Salt: The protonated amine paired with a chloride counterion significantly lowers the LogP of the isolated building block, ensuring long-term shelf stability, preventing oxidative degradation of the amine, and providing high solubility in polar solvents[1].
Structural deconstruction of (R)-3-((4-Methylbenzyl)oxy)pyrrolidine HCl.
Physicochemical Profile
To facilitate easy comparison and integration into laboratory inventory systems, the core quantitative data of the compound is summarized below:
| Parameter | Specification |
| Chemical Name | (R)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride |
| CAS Registry Number | 1289585-49-4 |
| Molecular Formula | C₁₂H₁₈ClNO (Free Base: C₁₂H₁₇NO) |
| Molecular Weight | 227.73 g/mol [1] |
| Stereochemistry | (R)-configuration at C3 |
| Physical State | Solid (typically white to off-white powder) |
Synthetic Methodology: A Self-Validating Protocol
The most efficient route to synthesize this building block utilizes a 4[4] followed by an anhydrous deprotection. This specific approach guarantees the retention of stereochemistry at the C3 position, as the C–O bond of the chiral center remains unbroken during the alkylation phase.
Step-by-step synthetic workflow for (R)-3-((4-Methylbenzyl)oxy)pyrrolidine HCl.
Phase 1: Williamson Etherification (Alkylation)
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Preparation: In a flame-dried round-bottom flask, dissolve 10.0 mmol of (R)-N-Boc-3-pyrrolidinol in 20 mL of anhydrous N,N-Dimethylformamide (DMF). Cool the system to 0 °C under an inert argon atmosphere.
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Deprotonation: Carefully add 12.0 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) in small portions.
Causality Insight: NaH is selected because it irreversibly deprotonates the sterically hindered secondary alcohol, evolving H₂ gas. This drives the equilibrium entirely to the nucleophilic alkoxide, preventing unreacted alcohol from competing in later steps.
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Alkylation: After 30 minutes of stirring, add 11.0 mmol of 4-Methylbenzyl bromide dropwise. Stir and allow the mixture to warm to room temperature for 12 hours.
Safety Note: 4-Methylbenzyl bromide is a potent lachrymator and alkylating agent; handle strictly in a well-ventilated fume hood.
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Self-Validation Check: Quench a 10 µL aliquot of the reaction mixture in methanol and analyze via LC-MS. The reaction is deemed complete when the starting material mass is absent, and the intermediate mass (m/z 292.4 [M+H]⁺) is dominant. Note: Look for the m/z 236.4 [M+H-56]⁺ fragment, which is highly characteristic of Boc-protected species losing isobutylene in the mass spectrometer.
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Work-up: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with a 5% LiCl aqueous solution (to efficiently partition and remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.
Phase 2: Boc Deprotection and Salt Formation
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Cleavage: Dissolve the purified intermediate in 10 mL of anhydrous dichloromethane (DCM). Slowly add 20 mL of 4M HCl in Dioxane at room temperature.
Causality Insight: 4M HCl in Dioxane is chosen over aqueous acids because it quantitatively cleaves the tert-butyl carbamate (Boc) group while keeping the system strictly anhydrous. This allows the newly formed secondary amine to immediately protonate and precipitate out of the non-polar solvent mixture as a pristine hydrochloride salt, completely bypassing the need for a separate, yield-reducing salt-formation step.
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Isolation: Stir for 2-4 hours until gas evolution (CO₂ and isobutylene) ceases. Filter the resulting white precipitate, wash extensively with cold diethyl ether to remove organic impurities, and dry under high vacuum.
Analytical Characterization Standards
To confirm the structural integrity and purity of the final product before downstream application, the following analytical signatures must be verified:
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¹H NMR (400 MHz, DMSO-d₆):
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A sharp singlet at ~2.30 ppm corresponding to the para-methyl group (3H).
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The benzylic protons will appear as a distinct singlet near 4.45 ppm (2H).
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The chiral C3 proton presents as a complex multiplet at ~4.20 ppm (1H).
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Broad, exchangeable signals at 9.0–9.5 ppm confirm the presence of the protonated secondary amine (NH₂⁺).
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High-Resolution Mass Spectrometry (HRMS-ESI): The calculated exact mass for the free base [C₁₂H₁₈NO]⁺ is 192.1383. The observed [M+H]⁺ peak must fall within 5 ppm of this theoretical value.
References[1] Title: 3-(4-Methyl-benzyloxy)-pyrrolidine hydrochloride
Sources
- 1. (R)-3-(4-Methyl-benzyloxy)-pyrrolidine hydrochloride price,buy (R)-3-(4-Methyl-benzyloxy)-pyrrolidine hydrochloride - chemicalbook [m.chemicalbook.com]
- 2. Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7834021B2 - 3-aminopyrrolidine derivatives as modulators of chemokine receptors - Google Patents [patents.google.com]
- 4. 3-(1-Phenylethoxy)pyrrolidine|RUO [benchchem.com]
